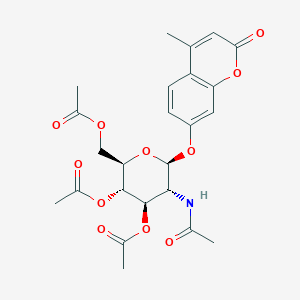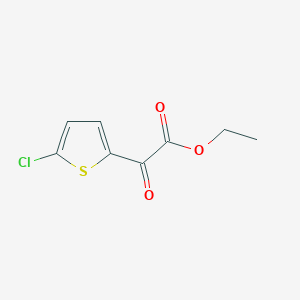
(R)-2-Amino-3-(tert-pentylthio)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-2-Amino-3-(tert-pentylthio)propanoic acid” is a compound that contains an amino group (-NH2), a carboxylic acid group (-COOH), and a tert-pentylthio group. The “R” in its name indicates the configuration of the chiral center in the molecule .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It has a chiral center at the 2nd carbon atom, an amino group at the 2nd carbon, a tert-pentylthio group at the 3rd carbon, and a carboxylic acid group at the end of the propyl chain .Chemical Reactions Analysis
The compound contains functional groups that are known to participate in various chemical reactions. The amino group can engage in reactions typical of amines, the carboxylic acid group can participate in acid-base reactions, and the thioether group may undergo oxidation and other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amino and carboxylic acid groups would likely make it more soluble in polar solvents .Applications De Recherche Scientifique
Enantioselective Synthesis
Research on the enantioselective synthesis of neuroexcitants, such as ATPA analogues, showcases the relevance of chiral amino acids like (R)-2-Amino-3-(tert-pentylthio)propanoic acid. The synthesis processes often aim to achieve high enantiomeric excesses, highlighting the importance of precise stereochemical control in the creation of compounds with potential neuroexcitatory activity (Pajouhesh et al., 2000).
Precursors for Natural Products
The compound has been explored as a key intermediate in the synthesis of biotin, a critical vitamin in metabolic processes. The synthesis from L-cystine demonstrates its utility in the biosynthesis of essential biomolecules, including fatty acids, sugars, and α-amino acids (Shuanglin Qin et al., 2014).
Antibacterial Activity
A derivative isolated from garlic showed antibacterial activity against antibiotic-resistant strains of Staphylococcus aureus, indicating the potential of (R)-2-Amino-3-(tert-pentylthio)propanoic acid and its analogues in developing new antibacterial agents (Meiyun Zhou et al., 2014).
Heterocyclisation
The compound's derivatives have been synthesized through one-pot, three-component reactions, leading to (R)-2-thioxothiazolidine-4-carboxylic acid. This synthesis pathway underscores its versatility in creating structurally diverse molecules with potential pharmaceutical applications (R. Mohebat, Elahe Kafrizi, 2014).
Enzymatic Preparation
Enzymatic routes have been explored for the preparation of (S)-amino acids from racemic mixtures, demonstrating the biocatalytic potential of amino acids in synthesizing antidiabetic drug candidates (Yijun Chen et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
(2R)-2-amino-3-(2-methylbutan-2-ylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S/c1-4-8(2,3)12-5-6(9)7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKQYQDZHWKJKY-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)SCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)SC[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572994 |
Source


|
| Record name | S-(2-Methylbutan-2-yl)-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-3-(tert-pentylthio)propanoic acid | |
CAS RN |
312746-71-7 |
Source


|
| Record name | S-(2-Methylbutan-2-yl)-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chlorophenyl)methyl]indazole-3-carboxylic acid](/img/structure/B1316941.png)




![3-[Ethyl(methyl)amino]propan-1-ol](/img/structure/B1316955.png)


![3-Azabicyclo[4.2.1]nonane](/img/structure/B1316964.png)



